molecular formula C7H13FO2 B7968548 2-Fluoro-2,4-dimethylpentanoic acid

2-Fluoro-2,4-dimethylpentanoic acid

Cat. No.: B7968548
M. Wt: 148.18 g/mol
InChI Key: JVVKJQGCFOTKAR-UHFFFAOYSA-N
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Description

2-Fluoro-2,4-dimethylpentanoic acid (C₇H₁₁FO₂) is a fluorinated branched-chain carboxylic acid characterized by a fluorine atom at the C2 position and methyl groups at C2 and C3. The introduction of fluorine, a highly electronegative atom, significantly influences the compound’s acidity, solubility, and reactivity compared to non-fluorinated analogs. Fluorine’s electron-withdrawing effect enhances the acidity of the carboxylic acid group, making it stronger than its non-fluorinated counterparts. This property is critical in pharmaceutical and agrochemical applications, where fluorinated compounds often exhibit improved metabolic stability and bioavailability.

Properties

IUPAC Name

2-fluoro-2,4-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO2/c1-5(2)4-7(3,8)6(9)10/h5H,4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVKJQGCFOTKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-fluoro-2,4-dimethylpentanoic acid with structurally related compounds, focusing on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
2-Fluoro-2,4-dimethylpentanoic acid F at C2; CH₃ at C2 and C4 C₇H₁₁FO₂ 162.16 Enhanced acidity due to F; research focus N/A
2-Bromo-2,4-dimethylpentanoic acid Br at C2; CH₃ at C2 and C4 C₇H₁₁BrO₂ 209.08 Higher MW than F analog; synthesis intermediate
3-Hydroxy-2,4-dimethylpentanoic acid OH at C3; CH₃ at C2 and C4 C₇H₁₂O₃ 144.17 β-hydroxy acid; >95% purity (Enamine)
2,4-Dimethylpentanoic acid CH₃ at C2 and C4 C₇H₁₂O₂ 128.17 Saturated acid; baseline for comparison
4-Amino-2,4-dimethylpentanoic acid HCl NH₂ at C4; CH₃ at C2 and C4 C₇H₁₄ClNO₂ 179.65 Basic amino derivative; drug synthesis
(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic Acid NH₂ at C2; OH at C3; CH₃ at C4 C₇H₁₆N₂O₃ 176.21 DNA-templated library synthesis
(S)-2-(Benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid F at C4; benzyl(methyl)amino at C2 C₁₄H₂₀FNO₂ 253.31 Fluorinated amino acid; research chemical

Key Findings:

Substituent Effects on Acidity: The fluorine atom in 2-fluoro-2,4-dimethylpentanoic acid increases acidity (lower pKa) compared to the non-fluorinated 2,4-dimethylpentanoic acid due to its electron-withdrawing nature. Bromine (in the bromo analog) is less electronegative than fluorine, resulting in weaker acidity despite higher molecular weight.

Hydroxy and Amino Derivatives: 3-Hydroxy-2,4-dimethylpentanoic acid (β-hydroxy acid) exhibits hydrogen-bonding capability, enhancing solubility in polar solvents. Amino-substituted analogs (e.g., 4-Amino-2,4-dimethylpentanoic acid HCl) are basic and serve as building blocks in peptide synthesis.

The hydroxy and saturated acids are intermediates in organic synthesis, particularly in producing lactones and esters.

Synthesis and Purity: Enamine synthesizes 3-hydroxy-2,4-dimethylpentanoic acid and 2,4-dimethylpentanoic acid at >95% purity, suggesting reliable routes for related compounds.

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